molecular formula C11H8O2 B3056008 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- CAS No. 6829-72-7

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-

Cat. No.: B3056008
CAS No.: 6829-72-7
M. Wt: 172.18 g/mol
InChI Key: SGGCGZUEVNVCGV-UHFFFAOYSA-N
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Description

“1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-” is also known as “1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione”. It can be prepared by Diels-Alder reaction of cyclopentadiene and 1,4-benzoquinone . It has an empirical formula of C11H10O2 and a molecular weight of 174.20 .


Synthesis Analysis

The compound can be synthesized by the reduction of a cyclic dione, 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione (THMND) . Another synthesis method involves a continuous-flow reactor .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string O=C1C=CC(=O)[C@H]2[C@@H]3CC@@H[C@@H]12 . The InChI representation is InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2/t6-,7+,10+,11- .


Chemical Reactions Analysis

The compound has been observed to react with OH radicals with a bimolecular rate constant of 1.5 × 10^10 dm^3 mol^−1 s^−1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.20 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound is a solid with a melting point of 77-79 °C .

Scientific Research Applications

Chemo- and Stereoselectivity in Cycloadditions

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- exhibits significant chemo- and stereoselectivity in 1,3-dipolar cycloadditions with thiocarbonyl ylides. This process leads to the formation of polycyclic tetrahydrothiophene derivatives (Mlostoń, Celeda, & Heimgartner, 2003).

Synthesis Processes

The compound is involved in efficient synthesis processes. An example is a two-step, one-pot synthesis of substituted 1,4-dihydro-1,4-methanonaphthalene-5,8-diones using readily available materials and reagents (Marchand, Alihodžić, & Shukla, 1998).

Antioxidant Activity

It has been synthesized and demonstrated to have significant antioxidant activity. The compound, as a substituted phenol, shows potential as a good radio-protector due to its ability to inhibit radiation-induced lipid-peroxidation (Mitra et al., 2008).

Reductive Addition Reactions

The compound is involved in reductive addition reactions with hard nucleophiles, leading to hydroquinonoid products. This indicates a unique reaction pathway and potential applications in synthetic chemistry (Vitta, Campos, Farah, & Zukerman-Schpector, 2000).

Diels-Alder Cycloadditions

It is a key player in Diels-Alder cycloadditions with various dienophiles, contributing to the formation of complex cycloadducts. The structures of these cycloadducts were determined using crystallographic methods, highlighting its role in stereochemical investigations (Marchand et al., 1997).

Crown Ether Synthesis

This compound has been used as a base material in the synthesis of bis-methanonaphthalene-fused crown ethers, showcasing its utility in creating multi-functionalized compounds (Chou, Chen, & Chen, 2003).

Cycloaddition Reactions

Its derivative, 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene, undergoes cycloaddition reactions with electron-deficient dienophiles, demonstrating its reactivity and potential applications in synthetic methodologies (Halton & Russell, 1991).

Di-π-methane Rearrangements

It undergoes di-π-methane rearrangements, contributing to the understanding of this type of chemical reaction and its implications in organic synthesis (Fuerniss et al., 1976).

Aryne Chemistry

This compound plays a role in aryne chemistry, particularly in reactions with tetrahalogenobenzynes and the resulting isomerizations. This highlights its importance in understanding reaction mechanisms and synthetic applications in organic chemistry (Hankinson, Heaney, Price, & Sharma, 1973).

Photochemistry Studies

It is involved in photochemistry studies, such as the generation of isoindene and its dimerization, providing insights into photochemical processes and potential applications in photophysics (Warrener, Pitt, & Russell, 1993).

Novel Photoinduced Additions

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- is used in studies of novel photoinduced anti-Markovnikov additions, which have implications for understanding reaction mechanisms under specific conditions (Morrison & Nylund, 1976).

Synthesis of Optically Active Compounds

It is utilized in the synthesis of optically active compounds, demonstrating its role in asymmetric synthesis and the production of enantiomerically pure substances (Marchand, Xing, Wang, & Bott, 1995).

Nanoparticle Synthesis

Naphthazarin, a derivative, is used in the synthesis of gold nanoparticles, illustrating its potential in nanotechnology and material science applications (Attaran, Eshghi, Rahimizadeh, & Bakavoli, 2015).

Novel Hydrocarbon Synthesis

The compound is involved in the synthesis of novel hydrocarbons like benzopinane, demonstrating its utility in creating unique organic structures (Altundas, Akbulut, & Balcı, 1998).

NMR Studies in Polymer Science

It is used in NMR studies for characterizing and determining sequences in hexolic based copolyesters, showing its importance in polymer science (Sivasamy, Palaniandavar, & Vijayakumar, 1991).

Synthesis of Furan-Dione Derivatives

A direct synthesis of naphtho[2,3-b]furan-4,9-dione derivatives via C,O-dialkylation showcases its role in the development of novel organic compounds (Hu, Zhu, Wang, & Xu, 2005).

Continuous-Flow Synthesis Process

The compound is central to a safe and practical continuous-flow process for synthesis, highlighting its role in improving production methods in organic chemistry (Tan, Li, Jin, & Yu, 2019).

Safety and Hazards

The compound is classified as a combustible solid . It is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

The compound may be used in the synthesis of pentacyclo [5.4.0.0 2,6 .0 3,10 .0 5,9 ]undecane-8,11-dione (the ‘cage’ compound) via the intramolecular [2+2]-photocycloaddition reaction .

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGCGZUEVNVCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3=C2C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522057
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-72-7
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-
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Reactant of Route 6
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